JNJ-42226314
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Overview
Description
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for JNJ-42226314 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
JNJ-42226314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
JNJ-42226314 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on endocannabinoid signaling.
Biology: Employed in research to understand the role of 2-arachidonoylglycerol in various biological processes, including mood regulation, appetite, pain, and inflammation.
Mechanism of Action
JNJ-42226314 exerts its effects by inhibiting monoacylglycerol lipase in a competitive mode with respect to the 2-arachidonoylglycerol substrate. This inhibition leads to an elevation of 2-arachidonoylglycerol levels, which in turn activates cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have beneficial effects on mood, appetite, pain, and inflammation .
Comparison with Similar Compounds
Similar compounds to JNJ-42226314 include:
JZL-184: Another potent MAGL inhibitor that has been used extensively in research to study the endocannabinoid system.
KML-29: A selective MAGL inhibitor with similar properties to this compound.
SAR-127303: A compound that also inhibits MAGL and has shown efficacy in models of pain and inflammation.
The uniqueness of this compound lies in its high selectivity and reversible inhibition of monoacylglycerol lipase, which allows for precise modulation of 2-arachidonoylglycerol levels in vivo, supporting its potential therapeutic applications in central nervous system disorders .
Properties
IUPAC Name |
[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOACCSOISMVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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